molecular formula C11H10ClNO B1627027 2-(Chloromethyl)-6-methyl-4(1H)-quinolinone CAS No. 946755-45-9

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone

Cat. No. B1627027
M. Wt: 207.65 g/mol
InChI Key: IEVBJWGWJUUPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone functional group .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would consist of a quinoline ring with a ketone functional group at the 4-position, a methyl group at the 6-position, and a chloromethyl group at the 2-position .


Chemical Reactions Analysis

Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring and the carbonyl group . The chloromethyl group can also participate in reactions, acting as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would depend on its specific structure. Quinolinones are generally crystalline solids with high melting points due to their aromaticity and the presence of the carbonyl group .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and screened for their antibacterial activity .
  • Methods of Application : The derivatives were prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocyclic compounds. The synthesized compounds were then screened for their antibacterial activity against Staphylococcus aureus by the well plate method .
  • Results : The study found that some of the synthesized compounds exhibited antibacterial activity .

Antifungal Activity

  • Scientific Field : Mycology
  • Application Summary : 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and screened for their antifungal activity .
  • Methods of Application : Similar to the antibacterial study, these derivatives were prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocyclic compounds. The synthesized compounds were then screened for their antifungal activity against Candida albicans by the well plate method .
  • Results : Some of the synthesized compounds showed significant antifungal activity. In particular, the compound VMKP 8 exhibited potent activity with a minimum inhibitory concentration (MIC) of 12.5 μg/ml .

properties

IUPAC Name

2-(chloromethyl)-6-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(14)5-8(6-12)13-10/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVBJWGWJUUPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589825
Record name 2-(Chloromethyl)-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-methyl-4(1H)-quinolinone

CAS RN

946755-45-9
Record name 2-(Chloromethyl)-6-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Reactant of Route 3
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.